5-(Cyclohexylcarbamoyl)thiophene-2-carboxylic acid
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Overview
Description
5-(Cyclohexylcarbamoyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C12H15NO3S It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexylcarbamoyl)thiophene-2-carboxylic acid typically involves the following steps:
Formation of Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced at the 2-position of the thiophene ring, often through oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene.
Cyclohexylcarbamoylation: The cyclohexylcarbamoyl group is introduced at the 5-position of the thiophene ring through a reaction with cyclohexyl isocyanate under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohexylcarbamoyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as palladium or copper complexes.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-(Cyclohexylcarbamoyl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Cyclohexylcarbamoyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the cyclohexylcarbamoyl group can form hydrogen bonds with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the cyclohexylcarbamoyl group, making it less hydrophobic and potentially less bioactive.
Thiophene-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, affecting its reactivity and interactions.
Uniqueness
5-(Cyclohexylcarbamoyl)thiophene-2-carboxylic acid is unique due to the presence of both the cyclohexylcarbamoyl and carboxylic acid groups, which can influence its solubility, reactivity, and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H15NO3S |
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Molecular Weight |
253.32 g/mol |
IUPAC Name |
5-(cyclohexylcarbamoyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO3S/c14-11(13-8-4-2-1-3-5-8)9-6-7-10(17-9)12(15)16/h6-8H,1-5H2,(H,13,14)(H,15,16) |
InChI Key |
RTNKZGNXBYBRLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(S2)C(=O)O |
Origin of Product |
United States |
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